molecular formula C14H15ClN2O4 B6640355 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol

1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol

Cat. No. B6640355
M. Wt: 310.73 g/mol
InChI Key: QVIDDCFTJJUHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol, also known as CL-316243, is a selective β3-adrenoceptor agonist that has been extensively studied for its potential therapeutic applications in obesity, diabetes, and other metabolic disorders.

Mechanism of Action

1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol selectively activates β3-adrenoceptors, which are predominantly expressed in adipose tissue, skeletal muscle, and liver. Upon activation, β3-adrenoceptors stimulate the production of cyclic AMP (cAMP) within the cells, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of various downstream targets. The net effect of β3-adrenoceptor activation is the stimulation of lipolysis, thermogenesis, and glucose uptake.
Biochemical and Physiological Effects:
1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects in various tissues. In adipose tissue, 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol stimulates lipolysis and increases the release of free fatty acids. In skeletal muscle, 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol increases glucose uptake and enhances insulin sensitivity. In liver, 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol increases glucose uptake and reduces hepatic glucose production. 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol has also been shown to increase energy expenditure and reduce body weight in animal models of obesity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol is its selectivity for β3-adrenoceptors, which allows for the specific activation of this receptor subtype without affecting other adrenoceptor subtypes. This selectivity also allows for the investigation of the physiological and pharmacological roles of β3-adrenoceptors in various tissues. However, 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol has some limitations in lab experiments, including its relatively short half-life and the need for high doses to achieve maximal effects.

Future Directions

There are several future directions for the study of 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol. One area of interest is the potential therapeutic applications of 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol in obesity, diabetes, and other metabolic disorders. Another area of interest is the investigation of the downstream targets of β3-adrenoceptor activation, including the identification of novel signaling pathways and the characterization of the physiological and pharmacological roles of these targets. Additionally, there is a need for the development of more potent and selective β3-adrenoceptor agonists that can be used as therapeutic agents in the clinic.

Synthesis Methods

The synthesis of 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol involves the reaction of 2-chloro-5-nitrobenzylamine with furan-2-carbaldehyde in the presence of a reducing agent and a base to yield the intermediate 1-[(2-chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)ethanol. The final product is obtained by the oxidation of the intermediate with a mild oxidizing agent.

Scientific Research Applications

1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol has been widely used as a tool compound in scientific research to investigate the physiological and pharmacological roles of β3-adrenoceptors. It has been shown to activate β3-adrenoceptors in adipose tissue, skeletal muscle, and liver, leading to increased thermogenesis, lipolysis, and glucose uptake. 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol has also been used to study the effects of β3-adrenoceptor activation on insulin sensitivity, glucose metabolism, and energy expenditure.

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-14(18,13-3-2-6-21-13)9-16-8-10-7-11(17(19)20)4-5-12(10)15/h2-7,16,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIDDCFTJJUHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol

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